molecular formula C11H12N2O4 B195993 N-formylkynurenine CAS No. 1022-31-7

N-formylkynurenine

Cat. No.: B195993
CAS No.: 1022-31-7
M. Wt: 236.22 g/mol
InChI Key: BYHJHXPTQMMKCA-UHFFFAOYSA-N
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Description

N-formylkynurenine (NFK) is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative . It is an intermediate in the catabolism of tryptophan and is a formylated derivative of kynurenine . The formation of NFK is catalyzed by heme dioxygenases .


Synthesis Analysis

The formation of NFK is catalyzed by heme dioxygenases . It is initially deaminated to generate an unsaturated enone .


Molecular Structure Analysis

The molecular formula of NFK is C11H12N2O4 . The IUPAC name is 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid .


Chemical Reactions Analysis

NFK is initially deaminated to generate an unsaturated enone, which forms an adduct with piperidine and is subsequently converted into the fluorophore .


Physical and Chemical Properties Analysis

The molecular weight of NFK is 236.22 g/mol . The InChIKey is BYHJHXPTQMMKCA-UHFFFAOYSA-N .

Scientific Research Applications

  • Photochemical Properties and Sensitization : FK exhibits notable photochemical properties, making it a topic of interest in the study of photosensitization. FK in its excited singlet state reacts with water, potentially forming OH, and its triplet state interacts with various biological compounds including vitamins and nucleic acids. This reaction mechanism highlights its role in photosensitized degradation of DNA and other biological molecules (Pileni, Santus, & Land, 1978) (Walrant, Santus, & Charlier, 1976).

  • Fluorescence Characteristics : The fluorescence properties of FK are utilized as reporters for the local environment of tryptophan in proteins. This application is significant in protein chemistry, where FK’s fluorescence intensity and emission maxima provide insights into solvent polarity and other environmental factors (Fukunaga, Katsuragi, Izumi, & Sakiyama, 1982).

  • Electrochemical Studies : FK undergoes electrochemical reduction, which has been extensively studied at mercury electrodes in aqueous media. These studies are crucial for developing analytical methods for its determination, especially in the context of tryptophan oxidation (Bond, Tucker, Qing, & Rivett, 1991).

  • Protein Oxidation and Modification : FK is a product of tryptophan oxidation in proteins. Its distribution in cardiac mitochondrial proteins and other tissues has been examined, revealing its association with specific subsets of proteins. This aspect is vital in understanding oxidative stress and aging processes in biological systems (Staniszewska & Nagaraj, 2007) (Taylor, Fahy, Murray, Capaldi, & Ghosh, 2003).

  • Detection in Biological Fluids : FK's presence and concentration in biological fluids like plasma and urine have been studied, with the development of specific fluorometric analysis methods. This research aids in understanding tryptophan metabolism and related disorders (Buxton & Guilbault, 1974).

  • Role in Plant Mitochondria : The occurrence of FK in plant mitochondria and its implications in oxidative stress and redox metabolism have been explored. This research contributes to our understanding of plant physiology and stress responses (Møller & Kristensen, 2006).

Mechanism of Action

Target of Action

N-Formylkynurenine (NFK) is an intermediate in the catabolism of tryptophan . Its primary targets are the heme dioxygenases and the photosystem II (PSII) reaction center . Heme dioxygenases convert tryptophan to NFK, a key intermediate in the kynurenine pathway of tryptophan catabolism . In PSII, NFK accumulates under conditions of high light stress .

Mode of Action

NFK is formed by a non-random, ROS-targeted mechanism . The formation of NFK is catalyzed by heme dioxygenases . This process involves a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .

Biochemical Pathways

NFK is a key intermediate in the kynurenine pathway of tryptophan catabolism . The first and rate-limiting enzymes that determine the rate of tryptophan conversion into NFK and further into kynurenine are tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO) . NFK is then converted either into kynurenic acid by a kynurenine aminotransferase (KAT), anthranilic acid by kynureninase, or into kynurenine by formidase (AFMID) .

Pharmacokinetics

It is known that the conversion of tryptophan into nfk is a key step in the kynurenine pathway . This process is regulated by various enzymes, including TDO and IDO .

Result of Action

The formation of NFK results in the modification of tryptophan residues, which occurs in the CP43 and D1 core polypeptides of PSII . This modification has also been detected in other proteins, such as mitochondrial respiratory enzymes . The formation of NFK is a part of the body’s response to high light stress .

Action Environment

The action of NFK is influenced by environmental factors such as light intensity . High light intensities can lead to the accumulation of NFK in PSII . This suggests that the formation and action of NFK are part of the organism’s response to environmental stress, particularly light stress .

Future Directions

The role of NAD+ metabolism and mitochondrial function remain major areas of focus in aging research. Kynurenine metabolism is a more recent entrant to this stage, and mechanisms linking altered kynurenine pathway activity to longevity, healthy aging, and the onset and progression of age-associated disease are being explored .

Biochemical Analysis

Biochemical Properties

N-formylkynurenine is formed by the action of either tryptophan 2,3-dioxygenase (TDO) mainly in the liver or indoleamine 2,3-dioxygenase (IDO) elsewhere . This compound is then hydrolyzed to kynurenine by NFK formamidase .

Cellular Effects

This compound has been shown to accumulate in photosystem II during conditions of high light stress in vitro . Reactive oxygen species (ROS) are generated under photoinhibitory conditions and induce oxidative post-translational modifications of amino acid side chains .

Molecular Mechanism

Specific modification of tryptophan residues to this compound occurs in the CP43 and D1 core polypeptides of photosystem II . The this compound modification has also been detected in other proteins, such as mitochondrial respiratory enzymes, and is formed by a non-random, ROS-targeted mechanism .

Temporal Effects in Laboratory Settings

This compound has been shown to accumulate in photosystem II during conditions of high light stress in vitro . This suggests that the effects of this compound may change over time under certain conditions, such as high light stress.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that kynurenine pathway metabolites, which include this compound, can have significant effects on various biological systems .

Metabolic Pathways

This compound is an intermediate in the catabolism of tryptophan . It is a formylated derivative of kynurenine . The formation of this compound is catalyzed by heme dioxygenases .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it’s known that 60% of all tryptophan metabolites present in the CNS are transported from the peripheral tissues, especially from the liver via the circulatory system .

Properties

IUPAC Name

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHJHXPTQMMKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862515
Record name N'-Formylkynurenine
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N'-Formylkynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1022-31-7, 3978-11-8
Record name N-Formylkynurenine
Source CAS Common Chemistry
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Record name N'-Formylkynurenine
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Record name NSC334199
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Record name N'-Formylkynurenine
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Record name FORMYLKYNURENINE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name N'-Formylkynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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